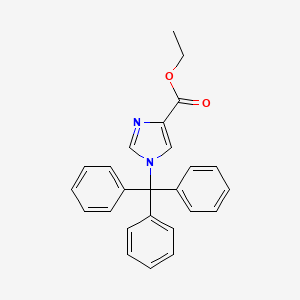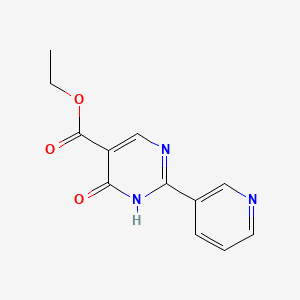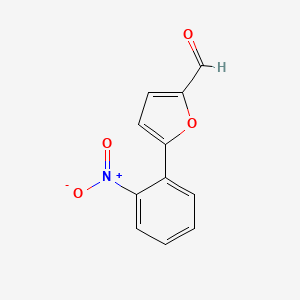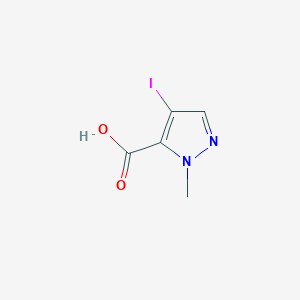![molecular formula C12H9ClN2O3S B1298122 [2-(4-氯苯甲酰氨基)-噻唑-4-基]-乙酸 CAS No. 255874-78-3](/img/structure/B1298122.png)
[2-(4-氯苯甲酰氨基)-噻唑-4-基]-乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid is a synthetic organic compound with the molecular formula C12H9ClN2O3S and a molecular weight of 296.73 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms .
科学研究应用
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
准备方法
The synthesis of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with thiazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
作用机制
The mechanism of action of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with proteins and enzymes, potentially inhibiting their activity . This interaction is facilitated by the electron-withdrawing chlorine atom, which enhances the compound’s binding affinity to its targets . The exact pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling and metabolic processes .
相似化合物的比较
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid can be compared with other thiazole derivatives such as:
[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid: Contains a fluorine atom, which can affect its pharmacokinetic properties.
[2-(4-Methyl-benzoylamino)-thiazol-4-yl]-acetic acid: The presence of a methyl group can influence its hydrophobicity and interaction with biological targets.
The uniqueness of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKSZHVERDDFMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350359 |
Source


|
| Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255874-78-3 |
Source


|
| Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)













